

Crystal Structure of Isoquinoline-1-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Isoquinoline-1-carboxylic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of **isoquinoline-1-carboxylic acid**, a molecule of significant interest in medicinal chemistry and materials science. The information presented is based on the single-crystal X-ray diffraction study published by Jing, Feng, Qin, Gu, and Zhang in *Acta Crystallographica Section E* in 2007. All crystallographic data is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 654875.

Crystallographic Data Summary

The crystal structure of **isoquinoline-1-carboxylic acid** ($C_{10}H_7NO_2$) was determined by single-crystal X-ray diffraction at a temperature of 153 K. The compound crystallizes in the triclinic space group P-1 with three molecules in the asymmetric unit. These three independent molecules are linked by O—H \cdots N hydrogen bonds.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₁₀ H ₇ NO ₂
Formula Weight	173.17
Temperature	153(2) K
Wavelength	0.71073 Å
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	8.3707 (6) Å
b	11.4103 (8) Å
c	12.1812 (9) Å
α	87.893 (1) °
β	82.112 (1) °
γ	72.894 (1) °
Volume	1096.39 (14) Å ³
Z	6
Density (calculated)	1.572 Mg/m ³
Absorption Coefficient	0.114 mm ⁻¹
F(000)	540
Data Collection & Refinement	
Theta range for data collection	2.16 to 27.50 °
Index ranges	-10≤h≤10, -14≤k≤14, -15≤l≤15
Reflections collected	10074
Independent reflections	4983 [R(int) = 0.035]

Completeness to theta = 27.50°	99.4 %
Data / restraints / parameters	4983 / 3 / 352
Goodness-of-fit on F ²	1.043
Final R indices [I>2sigma(I)]	R1 = 0.050, wR2 = 0.124
R indices (all data)	R1 = 0.065, wR2 = 0.134
Largest diff. peak and hole	0.31 and -0.23 e.Å ⁻³

Table 2: Selected Bond Lengths (Å)

Bond	Molecule A	Molecule B	Molecule C
O1 - C10	1.258(2)	1.261(2)	1.257(2)
O2 - C10	1.272(2)	1.270(2)	1.275(2)
N1 - C1	1.319(2)	1.321(2)	1.323(2)
N1 - C9	1.365(2)	1.366(2)	1.365(2)
C1 - C10	1.516(2)	1.515(2)	1.516(2)

Table 3: Selected Bond Angles (°)

Angle	Molecule A	Molecule B	Molecule C
O1 - C10 - O2	124.2(2)	124.3(2)	124.1(2)
O1 - C10 - C1	118.8(2)	118.7(2)	118.9(2)
O2 - C10 - C1	117.0(2)	117.0(2)	117.0(2)
N1 - C1 - C10	118.0(1)	117.9(1)	117.9(1)
C1 - N1 - C9	117.5(1)	117.4(1)	117.5(1)

Experimental Protocols

Synthesis of Isoquinoline-1-carboxylic acid

The title compound was prepared following the procedure published by Padbury and Lindwall in 1945. The synthesis involves the hydrolysis of 1-isoquinolinecarbonitrile.

Protocol:

- Hydrolysis of 1-Isoquinolinecarbonitrile: A mixture of 1-isoquinolinecarbonitrile and a suitable acidic or basic solution (e.g., aqueous sulfuric acid or sodium hydroxide) is refluxed.
- Neutralization and Precipitation: After the reaction is complete, the solution is cooled and neutralized. The **isoquinoline-1-carboxylic acid** precipitates out of the solution.
- Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization.

Crystal Growth

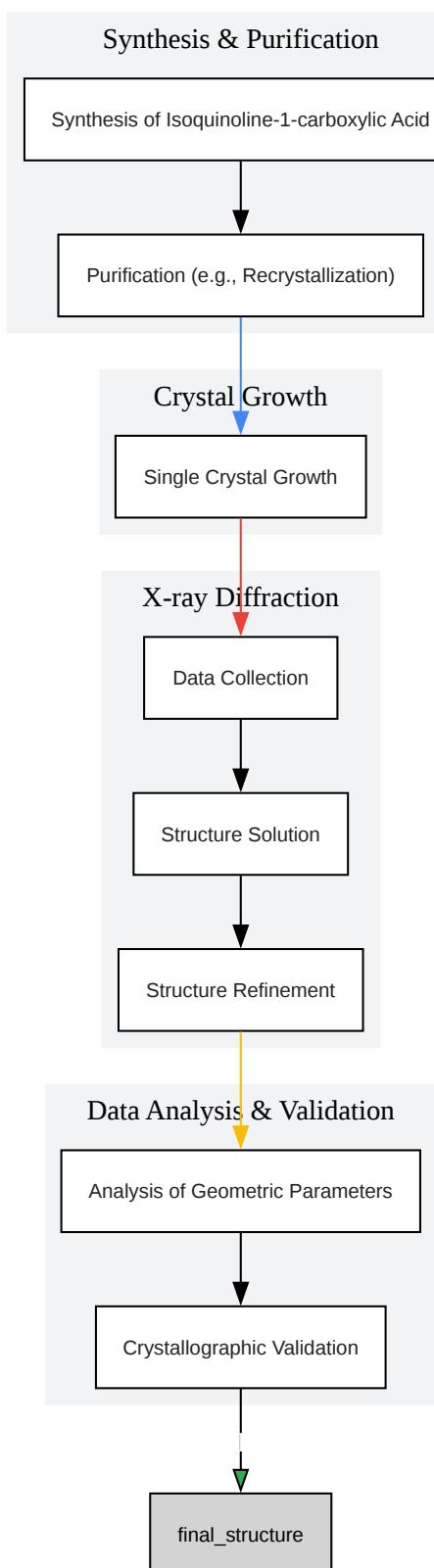
Colorless single crystals suitable for X-ray diffraction were obtained by recrystallization from dimethylsulfoxide.

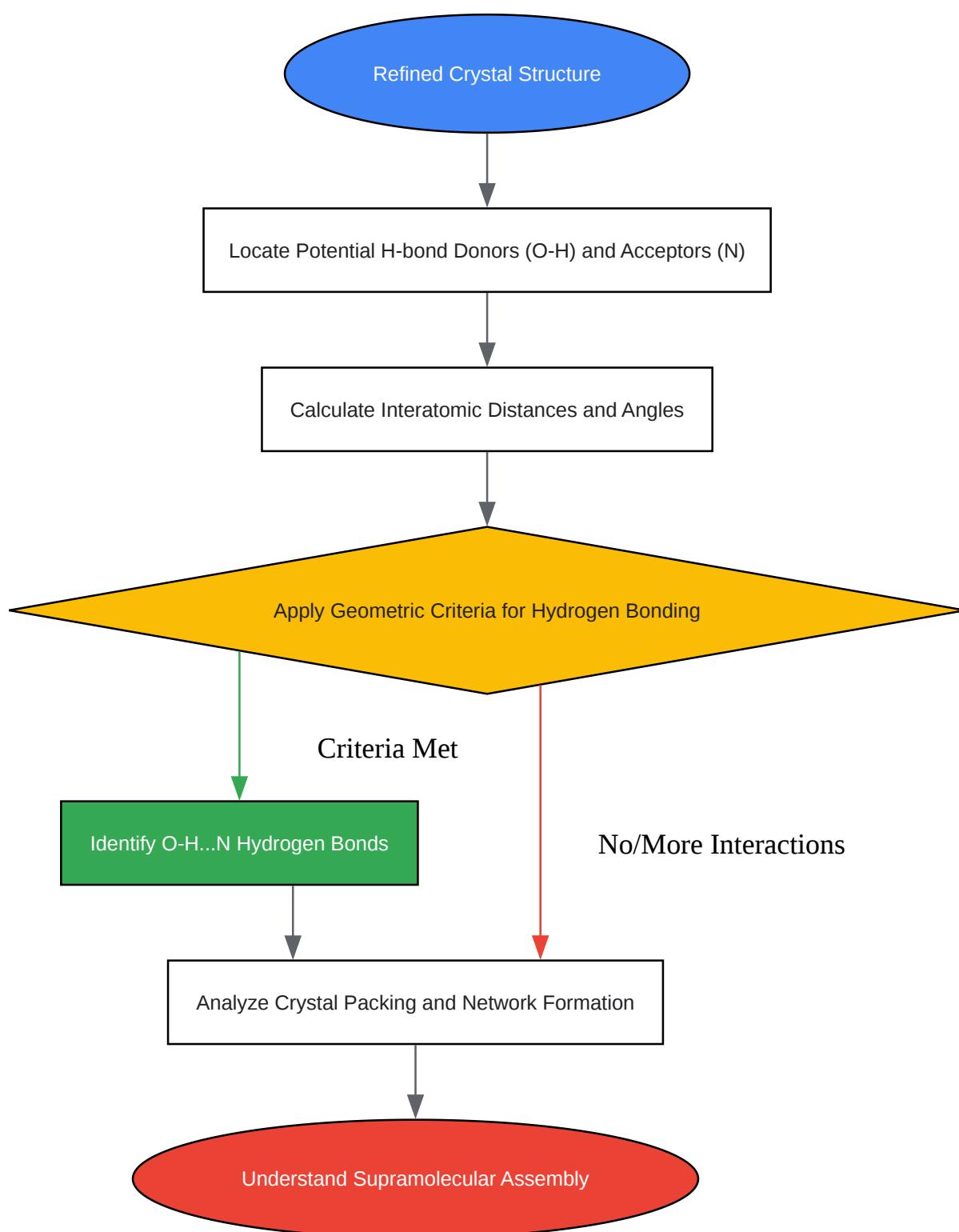
X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. The crystallographic data were collected using Mo K α radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All O-bound H atoms were located in a difference Fourier map and refined isotropically. The remaining H atoms were placed in calculated positions and refined using a riding model.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for determining the crystal structure of a small molecule like **isoquinoline-1-carboxylic acid**.





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- To cite this document: BenchChem. [Crystal Structure of Isoquinoline-1-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182569#crystal-structure-of-isouquinoline-1-carboxylic-acid\]](https://www.benchchem.com/product/b182569#crystal-structure-of-isouquinoline-1-carboxylic-acid)

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